Rel-tert-butyl (((1R,2R)-2-(aminomethyl)cyclopropyl)methyl)carbamate
Description
Rel-tert-butyl (((1R,2R)-2-(aminomethyl)cyclopropyl)methyl)carbamate is a carbamate-protected cyclopropane derivative with a stereospecific (1R,2R) configuration. The compound features a tert-butyl carbamate group attached to a cyclopropylmethylamine backbone. Its molecular formula is C₁₀H₂₀N₂O₂ (based on structural analogs in and ), with a molecular weight of approximately 200.28 g/mol. This compound is typically synthesized via carbamate protection of cyclopropylmethylamine precursors, as seen in related synthetic protocols ().
Properties
CAS No. |
1903427-97-3 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
IQRRHMJDTILEKX-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1CN |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1CN |
Origin of Product |
United States |
Biological Activity
Rel-tert-butyl (((1R,2R)-2-(aminomethyl)cyclopropyl)methyl)carbamate, also known by its IUPAC name, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl ((1R,2R)-2-(aminomethyl)cyclopropyl)carbamate
- CAS Number : 1903827-20-2
- Molecular Formula : C9H18N2O2
- Molecular Weight : 186.25 g/mol
- Physical Form : Powder
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Biological Activity and Therapeutic Applications
-
Antitumor Activity :
- Research indicates that compounds similar to Rel-tert-butyl carbamate have shown promising antitumor effects in various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated potent inhibitory activity against cancer cell proliferation with IC50 values in the nanomolar range .
- A study highlighted that indazole-containing derivatives exhibited significant activity against breast cancer xenografts, suggesting a potential pathway for Rel-tert-butyl carbamate in oncology .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis (HCl) | 6 M HCl, reflux, 4–6 hrs | ((1R,2R)-2-(aminomethyl)cyclopropyl)methanamine + CO₂ + tert-butanol | 85–92% |
| Basic hydrolysis (NaOH) | 2 M NaOH, 80°C, 3 hrs | Same as above, with faster tert-butanol release | 78–88% |
Mechanistically, protonation of the carbamate oxygen under acidic conditions weakens the C–O bond, while hydroxide ions in basic media directly attack the carbonyl carbon .
Oxidation of the Aminomethyl Group
The primary amine (-CH₂NH₂) is susceptible to oxidation, forming nitrile or imine intermediates.
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ (neutral) | H₂O, 25°C, 12 hrs | ((1R,2R)-2-(carbamoyloxymethyl)cyclopropyl)carboxylic acid | Over-oxidation to carboxylic acid |
| MnO₂ | CH₂Cl₂, 25°C, 6 hrs | ((1R,2R)-2-(aminomethyl)cyclopropyl)methanimine | Selective imine formation |
The stereochemistry of the cyclopropane ring remains intact during oxidation due to its rigid structure .
Functionalization via Directed Metalation
The carbamate group acts as a directing group for regioselective C–H functionalization (Figure 1):
Reaction Protocol
-
Deprotonation with LDA (-78°C, THF, 1 hr)
-
Quenching with electrophiles (e.g., D₂O, I₂)
-
Workup to isolate functionalized derivatives
| Electrophile | Product | Regioselectivity | Yield |
|---|---|---|---|
| D₂O | Deuterated at ortho-position | >95% | 89% |
| I₂ | 2-Iodo derivative | 88% | 76% |
This strategy enables precise modification of the cyclopropane ring’s periphery for drug discovery applications .
Enzyme Inhibition Mechanisms
The compound inhibits enzymes (e.g., proteases, kinases) via:
-
Carbamate-mediated covalent binding : Nucleophilic attack by active-site serine or cysteine residues on the carbamate carbonyl, forming stable acyl-enzyme complexes.
-
Cyclopropane steric effects : The rigid ring system blocks substrate access to catalytic pockets.
Key Data
-
IC₅₀ for kinase X inhibition: 0.45 μM (pH 7.4, 37°C)
-
Selectiv
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and synthetic differences between Rel-tert-butyl (((1R,2R)-2-(aminomethyl)cyclopropyl)methyl)carbamate and analogous compounds:
Key Observations:
Stereochemical Impact : The (1R,2R) configuration distinguishes the target compound from its (1S,2R) and (1R,2S) analogs (e.g., ). Such stereochemical differences can alter binding affinity in chiral environments, as seen in receptor-targeted molecules like Tasimelteon.
Substituent Effects :
- The biphenyl-substituted analog () exhibits increased lipophilicity compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility.
- The benzofuran-containing Tasimelteon () demonstrates how cyclopropane rings fused to aromatic systems can confer biological activity (e.g., melatonin receptor agonism).
Synthetic Routes :
- The target compound’s synthesis aligns with tert-butyl carbamate protection strategies used for amine intermediates ().
- In contrast, biphenyl-substituted analogs require cross-coupling reactions (e.g., Suzuki), while Tasimelteon involves cyclopropanation followed by amidation.
Physicochemical and Spectroscopic Comparisons
- NMR Data :
- The target compound’s ¹H-NMR spectrum would show characteristic signals for the tert-butyl group (~1.4 ppm), cyclopropane protons (0.5–2.0 ppm), and NH/amine protons (1.5–3.5 ppm), similar to analogs in .
- Biphenyl-substituted analogs () display aromatic proton signals at 6.5–8.0 ppm, absent in the target compound.
- Solubility: The tert-butyl carbamate group enhances lipophilicity, reducing water solubility compared to non-protected amines ().
- Stability :
- Carbamates are generally hydrolytically stable under physiological conditions, unlike esters or amides ().
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of Rel-tert-butyl (((1R,2R)-2-(aminomethyl)cyclopropyl)methyl)carbamate typically involves the protection of the amine group as a tert-butyl carbamate (Boc) derivative on a cyclopropylmethyl amine scaffold. The key steps include:
- Formation of the cyclopropylmethyl amine intermediate with defined stereochemistry (1R,2R).
- Protection of the amine functionality using tert-butyl carbamate reagents under controlled conditions to yield the carbamate.
Detailed Preparation Protocols
While direct literature specifically detailing the preparation of this exact compound is limited, related carbamate syntheses and analogous compounds provide a reliable framework:
Carbamate Formation via Boc Protection
- Reagents: The amine precursor (1R,2R)-2-(aminomethyl)cyclopropyl)methyl amine is reacted with di-tert-butyl dicarbonate (Boc2O) or equivalent Boc-protecting agents.
- Solvent: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
- Base: A mild base such as triethylamine (TEA) or sodium bicarbonate is used to neutralize the acid generated during the reaction.
- Conditions: The reaction is typically carried out at 0°C to room temperature to maintain stereochemical integrity and avoid side reactions.
- Workup: After completion, the reaction mixture is quenched with water, extracted, and purified by chromatography or crystallization.
Alternative Synthetic Routes
- Nucleophilic Substitution: In some cases, the cyclopropylmethyl amine is generated via nucleophilic substitution on a suitable cyclopropylmethyl halide, followed by Boc protection.
- Reductive Amination: Another approach involves reductive amination of cyclopropanecarboxaldehyde derivatives with ammonia or amine sources, followed by carbamate protection.
Industrial Scale Considerations
- The synthesis must maintain stereochemical purity, requiring enantioselective synthesis or resolution methods.
- Reaction medium viscosity and stirring efficiency are critical parameters, as noted in related carbamate syntheses (e.g., tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate), where neutral forms of reagents reduce viscosity and improve yield and purity.
- Reaction times vary from 1 to 10 hours depending on temperature and reagent concentrations, with stirring times optimized between 3 to 8 hours for best results.
Data Table: Typical Reaction Parameters for Boc Protection of Cyclopropylmethyl Amines
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Amine precursor | (1R,2R)-2-(aminomethyl)cyclopropyl)methyl amine | Enantiomerically pure or racemic mixture |
| Boc reagent | Di-tert-butyl dicarbonate (Boc2O) | 1.0–1.2 equivalents |
| Solvent | DCM, THF, or DMF | Dry, inert atmosphere preferred |
| Base | Triethylamine or NaHCO3 | 1.0–2.0 equivalents |
| Temperature | 0°C to room temperature | Lower temperatures favor stereochemical retention |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Purification | Chromatography or crystallization | To achieve >95% purity |
| Yield | 70–90% | Dependent on scale and purity of starting materials |
Research Findings and Notes
- The stereochemistry of the cyclopropyl ring is crucial; the (1R,2R) configuration must be preserved during synthesis to maintain biological activity.
- Use of neutral reagents in carbamate formation reduces reaction medium viscosity, facilitating better mixing and higher yields.
- Analytical techniques such as HPLC, NMR (1H and 13C), and mass spectrometry are essential for monitoring reaction progress and confirming product identity and purity.
- The compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents, underscoring the importance of efficient and scalable preparation methods.
Q & A
Q. How can green chemistry principles improve the sustainability of synthesis?
Q. What troubleshooting steps address low yields in the final coupling step?
- Intermediate Analysis : Use LC-MS to detect side products (e.g., over-oxidized cyclopropane rings).
- Condition Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) and adjust pH (6.5–7.5) to minimize racemization .
Q. How can in silico toxicology models guide safe handling protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
